2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
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Description
2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Synthesis
ZJ0273, related to the queried compound, is used as a herbicidal ingredient in China. Researchers synthesized mono-labeled ZJ0273 with tritium and carbon-14, which could be utilized as radiotracers for studying the metabolism, mode of action, environmental behavior, and fate of ZJ0273 (Yang, Ye, & Lu, 2008).
Antiviral Compound Synthesis
In the synthesis of compounds with potential antiviral properties, a related compound was used as a precursor for the preparation of thiazolopyrimidines. This indicates its utility in synthesizing novel antiviral agents (Sayed & Ali, 2007).
Aldose Reductase Inhibition and Antioxidant Properties
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the queried compound, have shown promise as aldose reductase inhibitors. They exhibit significant activity and also display antioxidant properties, indicating potential therapeutic applications (La Motta et al., 2007).
Antibacterial and Antifungal Activity
Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a compound structurally related to the queried chemical, was found to exhibit antibacterial and antifungal activities. This suggests potential use in developing antimicrobial agents (Nunna et al., 2014).
Synthesis of Pyrido[2,3-d]pyrimidines
Reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids led to the formation of pyrido[2,3-d]pyrimidinones, indicating the role of related compounds in synthesizing novel pyrimidine derivatives (Harutyunyan et al., 2015).
Antitumor Drug Intermediates
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, was synthesized from a related pyrimidine compound. This underscores the relevance of such compounds in antitumor drug development (Gan et al., 2021).
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-13-12-16(6-9-18(13)21)29-14(2)19(26)24-15-4-7-17(8-5-15)30(27,28)25-20-22-10-3-11-23-20/h3-12,14H,1-2H3,(H,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRUDOHQNNLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.